molecular formula C21H24N4O2 B2991463 4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide CAS No. 866008-31-3

4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide

Cat. No.: B2991463
CAS No.: 866008-31-3
M. Wt: 364.449
InChI Key: DQHWFMZBOBEIDE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide is a synthetic small molecule characterized by a benzenecarboxamide core substituted with a tert-butyl group at the para position and an ethoxy-linked triazole-phenyl moiety. This structure combines lipophilic (tert-butyl) and hydrogen-bonding (triazole) features, making it a candidate for biological activity studies, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

4-tert-butyl-N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)17-6-4-16(5-7-17)20(26)24-18-8-10-19(11-9-18)27-13-12-25-15-22-14-23-25/h4-11,14-15H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWFMZBOBEIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide is a synthetic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 364.44 g/mol
  • CAS Number : [1174931-49-7]

Antifungal Activity

The triazole group in the compound is known for its antifungal properties. Triazoles are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains, including Candida and Aspergillus species .

Antibacterial Activity

Studies have shown that compounds containing the 1,2,4-triazole nucleus exhibit potent antibacterial effects. For instance, certain triazole derivatives have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazole derivatives have also been explored for their anticancer activities. The compound may influence various cancer pathways through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain triazoles have been shown to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways. The structure-activity relationship (SAR) studies suggest that modifications in the triazole structure can enhance anticancer efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly in fungal biosynthesis pathways.
  • Receptor Modulation : Some studies suggest that triazole derivatives can modulate receptor activity involved in cell signaling pathways related to proliferation and survival .

Case Studies and Research Findings

StudyFindings
Barbuceanu et al. (2020)Reported synthesis and antibacterial activity of mercapto-1,2,4-triazoles against multiple bacterial strains, demonstrating significant MIC values .
PMC Article (2020)Reviewed the pharmacological profile of 1,2,4-triazoles, highlighting their potential as antifungal and antibacterial agents with promising anticancer properties .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Low yields (e.g., 32% for Compound 53 in ) highlight difficulties in coupling bulky tert-butyl groups with polar heterocycles .
  • Biological Data Gaps : While the evidence provides physical properties (melting points, yields), pharmacological data (e.g., IC₅₀ values) for the target compound are absent, necessitating further studies.

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